An In-Depth Technical Guide to 5-Fluoro SDB-005: Chemical Structure and Physicochemical Properties
An In-Depth Technical Guide to 5-Fluoro SDB-005: Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro SDB-005 is a synthetic cannabinoid of the indazole-3-carboxylate class, structurally related to other synthetic cannabinoids such as SDB-005. As a potent agonist of the cannabinoid receptors, it has been identified in forensic samples and is of significant interest to the research and drug development communities for its pharmacological effects and potential for abuse. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 5-Fluoro SDB-005, alongside detailed analytical methodologies and an exploration of its metabolic and pharmacological profiles.
Chemical Identity and Structure
5-Fluoro SDB-005 is systematically named naphthalen-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate. Its chemical structure is characterized by an indazole core substituted at the 1-position with a 5-fluoropentyl chain and at the 3-position with a carboxylate group esterified with 1-naphthol.
Chemical Structure of 5-Fluoro SDB-005
A 2D representation of the chemical structure of 5-Fluoro SDB-005.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 5-Fluoro SDB-005 is crucial for its detection, synthesis, and formulation.
| Property | Value | Source |
| IUPAC Name | naphthalen-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | [1] |
| CAS Number | 2185863-14-1 | [2] |
| Molecular Formula | C23H21FN2O2 | [2] |
| Molecular Weight | 376.42 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Dichloromethane: 20 mg/mL, DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 5 mg/mL, Methanol: 1 mg/mL | [2] |
| Melting Point | Not experimentally determined | |
| Boiling Point | Predicted data unavailable | |
| pKa | Predicted data unavailable |
Analytical Methodologies
The detection and quantification of 5-Fluoro SDB-005 and its metabolites in various matrices are critical for forensic and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification of 5-Fluoro SDB-005 in seized materials. The following is a representative protocol based on the analysis of the parent compound, SDB-005.[3]
Sample Preparation:
-
Dissolve a small amount of the suspected material in a suitable organic solvent (e.g., methanol or chloroform).
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
If necessary, perform a derivatization step to improve the volatility and thermal stability of the analyte.
Instrumental Parameters (Representative):
-
GC System: Agilent Gas Chromatograph or equivalent.
-
Column: DB-1 MS (or equivalent); 30 m x 0.25 mm x 0.25 µm.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 280°C.[3]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, then ramp to 300°C at 15°C/min, and hold for 5 min.
-
MS System: Mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of 5-Fluoro SDB-005 and its metabolites in biological matrices such as blood, urine, and oral fluid.
Sample Preparation (for whole blood):
-
To 100 µL of whole blood, add an internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Instrumental Parameters (Representative):
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., start at 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ion transitions for 5-Fluoro SDB-005 and its metabolites need to be determined. For the parent compound, a potential precursor ion would be [M+H]+ at m/z 377.2.
General Analytical Workflow
A simplified diagram of the proposed metabolic pathways for 5-Fluoro SDB-005.
Pharmacology
5-Fluoro SDB-005 is an agonist of the cannabinoid receptors CB1 and CB2. The CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are mainly found in the immune system and are involved in modulating inflammation and immune responses. The addition of a fluorine atom to the pentyl chain, as seen in 5-Fluoro SDB-005, is generally associated with increased affinity for both CB1 and CB2 receptors compared to the non-fluorinated analog. [2]The activation of these receptors initiates a signaling cascade that leads to the various physiological and psychological effects associated with this class of compounds.
Cannabinoid Receptor Signaling Pathway
A general overview of the cannabinoid receptor signaling pathway activated by 5-Fluoro SDB-005.
Conclusion
This technical guide provides a detailed overview of the chemical structure, physicochemical properties, analytical methodologies, and pharmacological aspects of 5-Fluoro SDB-005. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this potent synthetic cannabinoid. A thorough understanding of its characteristics is essential for the development of effective detection methods, the investigation of its pharmacological and toxicological effects, and the formulation of strategies to address its abuse.
References
-
Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021, September 24). Retrieved March 22, 2026, from [Link]
-
SDB-005 - SWGDRUG.org. (2016, April 4). Retrieved March 22, 2026, from [Link]
-
Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma | LCGC International - Chromatography Online. (2026, March 14). Retrieved March 22, 2026, from [Link]
-
Identification and quantitation of 5-fluoro-ADB, one of the most dangerous synthetic cannabinoids, in the stomach contents. (2014, December 12). Retrieved March 22, 2026, from [Link]
-
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - MDPI. (2025, June 21). Retrieved March 22, 2026, from [Link]
-
In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC. (2019, October 10). Retrieved March 22, 2026, from [Link]
-
Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PubMed. (2024, April 19). Retrieved March 22, 2026, from [Link]
-
In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC. (2017, March 10). Retrieved March 22, 2026, from [Link]
-
1 H NMR and 13 C NMR data for compounds 5 and 6. | Download Table - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]
-
Synthetic Cannabinoids Metabolism - Frontiers. (2019, March 4). Retrieved March 22, 2026, from [Link]
-
New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites - PMC. (2019, March 4). Retrieved March 22, 2026, from [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
-
A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2010, June 15). Retrieved March 22, 2026, from [Link]
-
Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. (2022, November 24). Retrieved March 22, 2026, from [Link]
-
Substance Details 5F-SDB-005 - Unodc. (n.d.). Retrieved March 22, 2026, from [Link]
-
Substance Details SDB-005 - Unodc. (n.d.). Retrieved March 22, 2026, from [Link]
-
In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC. (n.d.). Retrieved March 22, 2026, from [Link]
-
Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. - International Journal of Pharmaceutical Sciences Review and Research. (2016, August 2). Retrieved March 22, 2026, from [Link]
-
Solubility prediction in the bRo5 chemical space: where are we right now? - Diva Portal. (2020, July 8). Retrieved March 22, 2026, from [Link]
-
SDB-005 - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]
-
Human Hepatocyte Metabolism of Novel Synthetic Cannabinoids MN-18 and Its 5-Fluoro Analog 5F-MN-18 | Clinical Chemistry | Oxford Academic. (2017, November 1). Retrieved March 22, 2026, from [Link]
-
Human Hepatocyte Metabolism of Novel Synthetic Cannabinoids MN-18 and Its 5-Fluoro Analog 5F-MN-18 - PubMed. (2017, November 15). Retrieved March 22, 2026, from [Link]
-
1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]
-
Human Hepatocyte Metabolism of Novel Synthetic Cannabinoids MN-18 and Its 5-Fluoro Analog 5F-MN-18 - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
-
Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed. (2014, February 12). Retrieved March 22, 2026, from [Link]
-
Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PubMed. (2015, February 28). Retrieved March 22, 2026, from [Link]
-
Substance Details 5F-SDB-005 - Unodc. (n.d.). Retrieved March 22, 2026, from [Link]
